molecular formula C10H10BrF3N2O2S B1430395 N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-(2-hydroxyethyl)thiourea CAS No. 1427460-44-3

N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-(2-hydroxyethyl)thiourea

Cat. No.: B1430395
CAS No.: 1427460-44-3
M. Wt: 359.16 g/mol
InChI Key: IQRQUJFXTKXNTI-UHFFFAOYSA-N
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Description

N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N’-(2-hydroxyethyl)thiourea is a synthetic compound with the molecular formula C10H10BrF3N2O2S and a molecular weight of 359.16 g/mol. This compound has garnered attention in various fields of research and industry due to its unique physical, chemical, and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N’-(2-hydroxyethyl)thiourea typically involves the reaction of 4-bromo-2-(trifluoromethoxy)aniline with 2-chloroethanol in the presence of a base, followed by the addition of thiourea . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N’-(2-hydroxyethyl)thiourea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide or potassium cyanide . Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N’-(2-hydroxyethyl)thiourea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N’-(2-hydroxyethyl)thiourea involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, leading to changes in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N’-(2-hydroxyethyl)thiourea include:

  • 4-Bromo-2-(trifluoromethyl)phenyl thiourea
  • N-(4-Methoxyphenyl)thiourea
  • 1-(3-Carboxyphenyl)-2-thiourea

Uniqueness

N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N’-(2-hydroxyethyl)thiourea is unique due to the presence of both the trifluoromethoxy and hydroxyethyl groups, which impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-[4-bromo-2-(trifluoromethoxy)phenyl]-3-(2-hydroxyethyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3N2O2S/c11-6-1-2-7(16-9(19)15-3-4-17)8(5-6)18-10(12,13)14/h1-2,5,17H,3-4H2,(H2,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRQUJFXTKXNTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OC(F)(F)F)NC(=S)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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